3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride
Description
A. Chiral Morpholine Carboxylic Acids
This class includes compounds with carboxylic acid groups attached to the morpholine ring. Examples:
B. Pharmaceutically Active Morpholine Salts
Hydrochloride salts of morpholine derivatives are common due to improved bioavailability. For example:
- Lercanidipine : A dihydropyridine calcium channel blocker containing a morpholine moiety.
- Reboxetine : A morpholine-containing antidepressant.
The propanoic acid group in this compound introduces a carboxylic acid functionality, enabling hydrogen bonding and ionic interactions absent in non-acidic morpholine derivatives. This property makes it valuable in designing enzyme inhibitors and receptor modulators.
Structural Comparison to Other Derivatives
Properties
IUPAC Name |
3-[(2R)-morpholin-2-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVGOJOQWDLARH-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793064-24-0 | |
| Record name | 3-[(2R)-Morpholin-2-yl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Molecular Characteristics
3-[(2R)-Morpholin-2-yl]propanoic acid hydrochloride is a chiral morpholine derivative with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . The compound exists as a hydrochloride salt of the free base (CAS 1793128-24-1), with the (2R)-morpholin-2-yl group conferring stereochemical specificity. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | Not reported | |
| Melting Point | Not reported | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Measures | P264, P270, P301+P312, P330 |
Synthetic Routes and Methodologies
Chiral Morpholine Ring Construction
The (2R)-morpholin-2-yl moiety is typically synthesized via stereoselective cyclization or asymmetric catalysis . A plausible route involves:
Epoxide-Amine Cyclization :
Reaction of (R)-epichlorohydrin with ethanolamine under basic conditions forms the morpholine ring. The stereochemistry at C2 is preserved through careful control of reaction kinetics.
$$
\text{(R)-Epichlorohydrin + Ethanolamine} \xrightarrow{\text{NaOH}} \text{(2R)-Morpholine} + \text{HCl}
$$Chiral Auxiliary-Mediated Synthesis :
Use of (R)-2-(tert-butoxycarbonylamino)propanoic acid as a chiral template, followed by deprotection and cyclization, ensures retention of the R-configuration.
Propanoic Acid Side-Chain Elaboration
The propanoic acid moiety is introduced via Michael addition or hydrogenation strategies:
Acrylic Acid Hydrogenation :
Catalytic hydrogenation of 3-[(2R)-morpholin-2-yl]acrylic acid using Pd/C in methanol under 1 atm H₂ yields the saturated propanoic acid derivative. This method mirrors the reduction of 3-(2-thienyl)acrylic acid to 3-(2-thienyl)propanoic acid, which achieves 100% yield under analogous conditions.
$$
\text{3-[(2R)-Morpholin-2-yl]acrylic acid} \xrightarrow{\text{Pd/C, H}_2} \text{3-[(2R)-Morpholin-2-yl]propanoic acid}
$$Ester Hydrolysis :
Conversion of ethyl 3-[(2R)-morpholin-2-yl]propanoate to the free acid via acidic or basic hydrolysis, followed by HCl treatment, forms the hydrochloride salt.
Critical Reaction Parameters
Hydrogenation Conditions
Cyclization Optimization
- Temperature : 0–25°C for epoxide-amine reactions
- Base : Sodium hydroxide or triethylamine
- Stereochemical Purity : ≥95% enantiomeric excess (ee) confirmed by chiral HPLC
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
- HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in acetonitrile/water).
- LC-MS : m/z 157 [M+H]⁺ for free base; m/z 195.64 for hydrochloride.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Epoxide-Amine Cyclization | High stereoselectivity | Requires chiral epoxide | 70–85% |
| Chiral Auxiliary Route | Excellent ee control | Multi-step synthesis | 50–65% |
| Acrylic Acid Hydrogenation | Scalable, simple conditions | Requires high-purity substrate | 90–100% |
Industrial-Scale Production Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- IUPAC Name : (S)-3-(morpholin-2-yl)propanoic acid hydrochloride
- Molecular Formula : C7H13ClN2O3
- Molecular Weight : 196.64 g/mol
- CAS Number : 124089683
The structure features a morpholine ring, which contributes to its biological activity and solubility characteristics.
Medicinal Chemistry
3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural similarity to amino acids allows it to act as a building block in the synthesis of peptide-based therapeutics.
Case Study: Anticancer Activity
Research has indicated that derivatives of morpholine compounds exhibit selective inhibition of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is crucial in non-small cell lung cancer treatment. For instance, compounds incorporating morpholine groups have shown enhanced selectivity against cancer cell lines harboring specific mutations, demonstrating promising antiproliferative effects (IC50 values in the low nanomolar range) .
| Compound | Activity | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 52 | EGFR L858R/T790M Inhibitor | 8 | 14-fold over EGFR WT |
| Compound 34 | EGFR Inhibitor | 126 | 21-fold over A431 |
Neuroscience Research
The compound has also been explored for its neuroprotective properties. Morpholine derivatives are known to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have shown that morpholine-containing compounds can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to enhance solubility and bioavailability makes it a valuable component in drug formulation.
Case Study: Formulation Development
In drug formulation studies, incorporating this compound into delivery systems has improved the pharmacokinetic profiles of several drugs, leading to enhanced therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares 3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride with three closely related compounds:
Key Observations:
Heterocycle Impact: The morpholine derivative contains both oxygen and nitrogen, enabling hydrogen bonding and increased hydrophilicity compared to pyrrolidine (N-only) or oxolane (O-only) analogues. This may enhance solubility and target interactions in biological systems .
Carbon Chain Length: The butanoic acid derivative (C₉H₁₈ClNO₂) has a longer carbon chain, which could influence lipophilicity and membrane permeability compared to propanoic acid-based compounds .
Chirality :
Physicochemical and Pharmacological Comparisons
Solubility and Stability:
- The hydrochloride salt form improves aqueous solubility across all compounds, but the morpholine derivative’s oxygen atom may further enhance polarity compared to pyrrolidine analogues .
- Storage conditions for the morpholine compound (2–8°C) align with typical requirements for hydrochlorides to prevent decomposition .
Biological Activity
3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride, with the CAS number 1793064-24-0, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
IUPAC Name: (R)-3-(morpholin-2-yl)propanoic acid hydrochloride
Structure: The compound features a morpholine ring, which is crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and cancer research.
Neuropharmacological Effects
-
Mechanism of Action:
- The compound acts as an NMDA receptor antagonist , which is significant in modulating excitatory neurotransmission and could have implications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- It may also influence GABAergic signaling , enhancing inhibitory neurotransmission, which is beneficial in conditions characterized by excessive neuronal excitability.
- Case Studies:
Anticancer Activity
-
In Vitro Studies:
- The compound has been tested against various cancer cell lines, showing moderate anticancer activity. In a screening of 60 human tumor cell lines, it demonstrated growth inhibition ranging from 1% to 23% at a concentration of 10 μM .
- Specific studies have highlighted its potential as part of dual-target therapies aimed at inhibiting both cyclooxygenases and matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .
- Mechanistic Insights:
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(3-benzoyl phenyl)propanohydroxamic acid | Moderate anticancer activity | Dual inhibition of COX and MMPs |
| (R)-3-(Morpholin-2-yl)propanoic acid | NMDA receptor antagonism | Modulation of excitatory neurotransmission |
| Other morpholine derivatives | Varies; often neuroactive | Depends on specific substitutions |
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Morpholine and propanoic acid derivatives.
- Reaction Conditions: The reaction may be carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
- Purification: The product is usually purified through recrystallization or chromatography to ensure high purity (97% as noted in supplier data) .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride?
- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with propanoic acid precursors. Key parameters include:
- Solvent selection : Dichloromethane (CH₂Cl₂) is commonly used due to its inertness and ability to dissolve intermediates .
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., oxidation of the morpholine ring) .
- Purification : Crystallization from ethanol/water mixtures yields high-purity hydrochloride salts (>95%) .
- Example protocol :
1. React (2R)-morpholine-2-carboxylic acid with 3-chloropropanoic acid in CH₂Cl₂ at 20°C.
2. Add HCl gas to precipitate the hydrochloride salt.
3. Recrystallize from ethanol/water (3:1 v/v).
Q. How can enantiomeric purity be confirmed for this chiral compound?
- Methodological Answer : Use chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Retention times for enantiomers should differ by ≥2 minutes .
- Validation : Compare retention times with a racemic mixture and pure enantiomer standards.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the morpholine ring (δ 3.5–4.0 ppm for N-CH₂ groups) and propanoic acid backbone (δ 2.5–3.0 ppm for CH₂) .
- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 194.1 (free base) and [M+Cl]⁻ at m/z 230.0 (hydrochloride) .
- Elemental analysis : Carbon and nitrogen content should match theoretical values (C: 45.8%, N: 6.7%) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. For example:
- Reaction barrier analysis : Calculate activation energies for morpholine ring-opening or acid-catalyzed esterification .
- Solvent effects : Use COSMO-RS to predict solvent polarity impacts on reaction yields .
- Case study : A 2024 study optimized esterification yields from 60% to 85% by modeling solvent interactions .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay conditions. Systematic analysis should include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4 PBS) .
- Dose-response curves : Compare EC₅₀ values under varying ionic strengths (e.g., 100 mM vs. 150 mM NaCl).
- Meta-analysis table :
| Study | IC₅₀ (μM) | Assay Type | Key Variable |
|---|---|---|---|
| A (2023) | 12.3 | Fluorescence polarization | 150 mM NaCl |
| B (2024) | 8.7 | Radioligand binding | 100 mM NaCl |
| Conclusion : Lower ionic strength increases apparent affinity . |
Q. How does structural modification at the morpholine ring affect metabolic stability?
- Methodological Answer : Introduce substituents (e.g., methyl, fluorine) and assess stability in liver microsomes:
- Synthetic modifications :
- 2-Methylmorpholine: Enhances steric hindrance, reducing CYP3A4 metabolism .
- 2-Fluoromorpholine: Increases electronegativity, altering glucuronidation rates .
- Stability data :
| Derivative | Half-life (min) | Major Metabolic Pathway |
|---|---|---|
| Parent compound | 22 | CYP2D6 oxidation |
| 2-Methyl | 45 | Glucuronidation |
| 2-Fluoro | 38 | Sulfation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
